Fumigaclavine A Exhibits ~133-fold Lower Antibacterial Activity than Tinidazole Against Veillonella parvula
In a direct antimicrobial screening assay against a panel of anaerobic microorganisms, Fumigaclavine A showed activity against Veillonella parvula. However, its Minimum Inhibitory Concentration (MIC) was 16 µg/mL, which is significantly higher (i.e., less potent) than that of the positive control antibiotic, tinidazole, which had an MIC of 0.12 µg/mL in the same assay [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 16 µg/mL |
| Comparator Or Baseline | Tinidazole (positive control): 0.12 µg/mL |
| Quantified Difference | ~133-fold less potent |
| Conditions | In vitro antimicrobial assay against Veillonella parvula |
Why This Matters
This data is crucial for procuring Fumigaclavine A for antimicrobial research, establishing it as a weak/moderate agent against specific anaerobes, in stark contrast to clinical antibiotics, which guides the design of synergy or resistance studies.
- [1] Xu, J., et al. (2014). Fumigaclavines D-H, new ergot alkaloids from endophytic Aspergillus fumigatus. Planta Medica, 80(13), 1131-7. View Source
